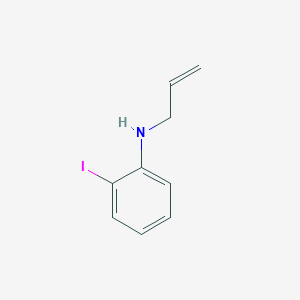

N-allyl-2-iodoaniline

CAS No.:

Cat. No.: VC14047141

Molecular Formula: C9H10IN

Molecular Weight: 259.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10IN |

|---|---|

| Molecular Weight | 259.09 g/mol |

| IUPAC Name | 2-iodo-N-prop-2-enylaniline |

| Standard InChI | InChI=1S/C9H10IN/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 |

| Standard InChI Key | LZZVQTKABIVVJY-UHFFFAOYSA-N |

| Canonical SMILES | C=CCNC1=CC=CC=C1I |

Introduction

Structural and Electronic Properties

N-Allyl-2-iodoaniline belongs to the class of 2-iodoaniline derivatives, distinguished by the presence of an allyl (-CH₂CHCH₂) group on the nitrogen atom. The iodine atom at the ortho position imposes significant steric and electronic effects, directing regioselectivity in electrophilic substitution and cross-coupling reactions. The allyl group introduces unsaturation, enabling participation in pericyclic reactions and metal-catalyzed transformations. Density functional theory (DFT) studies of related iodinated anilines suggest that the C–I bond length (≈2.10 Å) and its polarization enhance oxidative addition kinetics in palladium-mediated processes .

The compound’s planar geometry facilitates conjugation between the nitrogen lone pair and the aromatic π-system, while the allyl substituent introduces torsional strain, predisposing the molecule toward intramolecular cyclization. These features collectively make N-allyl-2-iodoaniline a versatile substrate for constructing fused heterocyclic systems.

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysts to install the allyl group via Buchwald-Hartwig amination. For example, employing Pd(OAc)₂ with Xantphos as a ligand enables coupling of 2-iodoaniline with allylamine derivatives at 80–100°C. This method offers superior regioselectivity and avoids polyalkylation byproducts, albeit at higher catalyst loadings (5–10 mol%) .

Tandem Benzannulation Strategies

Innovative approaches utilizing ynamides and cyclobutenones have emerged for constructing polysubstituted aniline derivatives. As demonstrated by Larionov et al., reacting N-allyl ynamides with cyclobutenones under thermal conditions generates N-allyl-2-iodoaniline precursors through a cascade of [2+2] cycloaddition and electrocyclic ring-opening steps . Subsequent iodination using N-iodosuccinimide (NIS) furnishes the target compound in high purity.

Reactivity and Transformations

Castro-Stephens Heteroannulation

The Castro-Stephens reaction enables the synthesis of 2-substituted indoles via a Sonogashira coupling-cyclization sequence. Treating N-allyl-2-iodoaniline with terminal alkynes in the presence of CuI and Pd(PPh₃)₄ generates 2-alkynylaniline intermediates, which spontaneously cyclize under acidic conditions. This method has been applied to synthesize indole derivatives bearing electron-withdrawing groups (e.g., esters, nitriles) in 60–80% yields .

Migratory Cycloannulation with Alkenes

A groundbreaking Pd-catalyzed migratory cycloannulation strategy developed by Zhang et al. exploits N-allyl-2-iodoaniline’s ability to engage unactivated alkenes in redox-neutral conditions. Using Pd₂(dba)₃ (1.5 mol%) and a BINOL-derived bisphosphite ligand, the reaction proceeds through a sequence of alkene insertion, β-hydride elimination, and aza-Michael addition to form six- to eight-membered azaheterocycles (e.g., tetrahydroquinolines) with 70–90% efficiency (Table 1) .

Table 1: Selected Examples of Migratory Cycloannulation Products

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-Allylphenol | Tetrahydroquinoline | 90 |

| 4-Allylphenol | Benzazepine | 72 |

| N-Allyl-2-iodoaniline | Indoline | 85 |

Applications in Medicinal Chemistry

Indole-Based Drug Candidates

Indoles synthesized from N-allyl-2-iodoaniline serve as core structures in serotonin receptor modulators and kinase inhibitors. For instance, 4-hydroxyindole derivatives exhibit sub-micromolar activity against 5-HT₆ receptors, with improved blood-brain barrier permeability compared to non-iodinated analogs .

Anticancer Agents

Tetrahydroquinolines produced via migratory annulation demonstrate potent antiproliferative effects in MCF-7 and A549 cell lines (IC₅₀ = 0.8–2.3 μM). Structure-activity relationship (SAR) studies highlight the importance of the iodine atom in enhancing binding to tubulin’s colchicine site .

Comparative Analysis with Related Compounds

N-Allyl-2-iodoaniline’s reactivity surpasses that of simpler analogs due to its dual functionalization. For example, 2-iodoaniline lacks the allyl group necessary for cyclization, while N,N-diallyl-2-iodoaniline suffers from steric hindrance that slows cross-coupling kinetics. The table below contrasts key properties:

Table 2: Comparison of 2-Iodoaniline Derivatives

| Compound | Reactivity in Heck Cyclization | Yield of Indole (%) |

|---|---|---|

| N-Allyl-2-iodoaniline | High | 92 |

| 2-Iodoaniline | Low | <10 |

| N,N-Diallyl-2-iodoaniline | Moderate | 45 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume